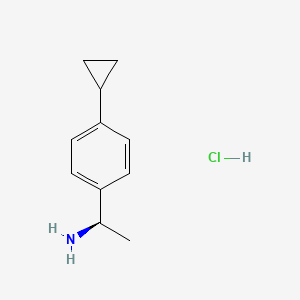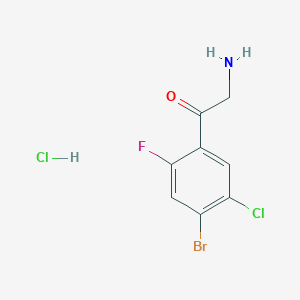
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride is an organic compound with the molecular formula C8H6BrClFN·HCl. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacylamine backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the halogenation of a phenacylamine derivative, followed by the introduction of bromine, chlorine, and fluorine atoms under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-4-fluorobenzylamine hydrochloride
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride is
Properties
Molecular Formula |
C8H7BrCl2FNO |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrClFNO.ClH/c9-5-2-7(11)4(1-6(5)10)8(13)3-12;/h1-2H,3,12H2;1H |
InChI Key |
YZFAUCBMFQCTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


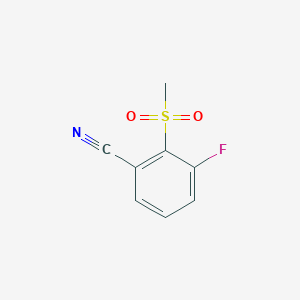
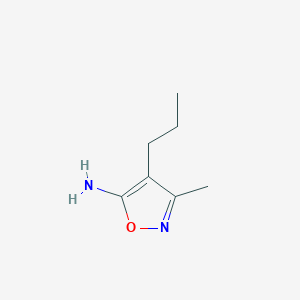

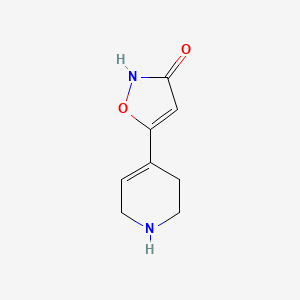
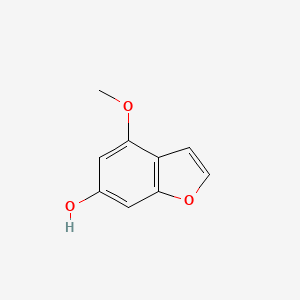

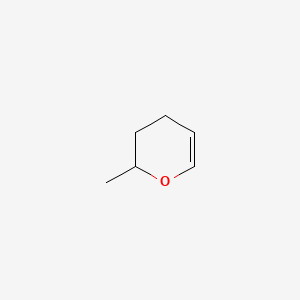
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)

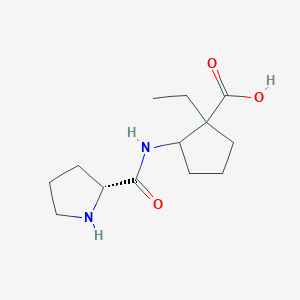
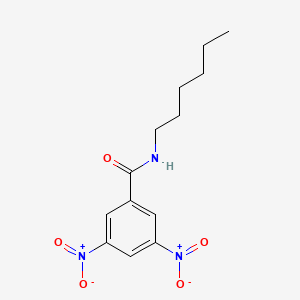
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
